![molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3](/img/structure/B13745688.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is an organic compound with the molecular formula C18H14N4O2. It is characterized by the presence of azo groups (-N=N-) linked to a phenylene ring and bisphenol units. This compound is known for its vibrant color properties and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL typically involves the diazotization of p-phenylenediamine followed by coupling with bisphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods: In industrial settings, the production of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations and reaction times to optimize the formation of the desired product .
Types of Reactions:
Oxidation: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Widely used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL involves its interaction with molecular targets through its azo and phenolic groups. The azo groups can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, contributing to the compound’s effects .
Comparación Con Compuestos Similares
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL: Unique due to its specific azo and bisphenol structure.
P,P’-[P-PHENYLENEBIS(AZO)]BISANILINE: Similar structure but with aniline units instead of bisphenol.
P,P’-[P-PHENYLENEBIS(AZO)]BISNAPHTHOL: Contains naphthol units, offering different chemical properties.
Uniqueness: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL stands out due to its combination of azo and bisphenol groups, which confer unique chemical reactivity and applications in various fields .
Propiedades
Número CAS |
21811-64-3 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
Clave InChI |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


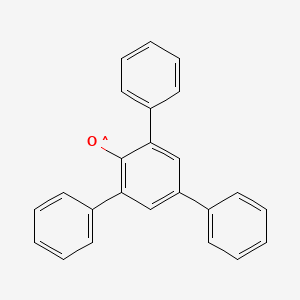
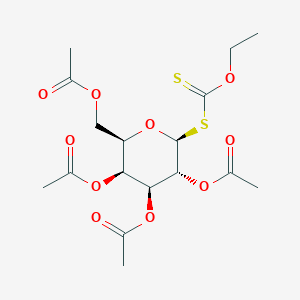
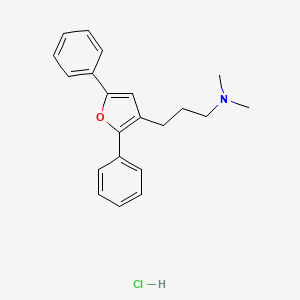
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
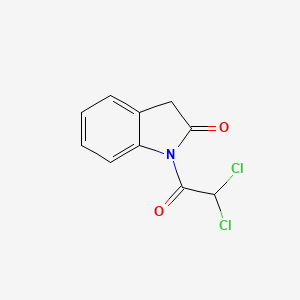
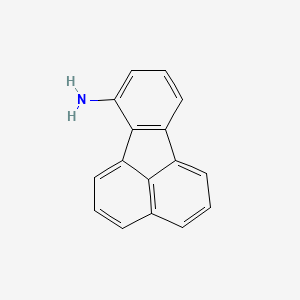







![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
